molecular formula C17H17BrN2O2 B2712443 N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034359-38-9

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No.: B2712443
CAS No.: 2034359-38-9
M. Wt: 361.239
InChI Key: KTWUJURFOAJHDI-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is a useful research compound. Its molecular formula is C17H17BrN2O2 and its molecular weight is 361.239. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Imaging

One notable application involves the synthesis of carbon-11-labeled isonicotinamides for potential use in positron emission tomography (PET) imaging of the glycogen synthase kinase-3 (GSK-3) enzyme in Alzheimer's disease. These compounds, synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, showed promising radiochemical yields and specific activities, making them potential agents for neuroimaging applications (Gao, Wang, & Zheng, 2017).

Carbonic Anhydrase Inhibition

Another research avenue is the investigation of dimethoxybromophenol derivatives incorporating cyclopropane moieties as inhibitors of carbonic anhydrase enzyme (CA). These compounds, through their structural variations, demonstrated excellent inhibitory effects on CA isoenzymes, suggesting potential applications in the treatment of conditions where CA inhibition is beneficial (Boztaş et al., 2015).

Supramolecular Chemistry

The supramolecular interactions of isonicotinamide with various carboxylic acids have been explored to form co-crystals, illustrating the diverse co-crystal space achievable with this compound. These studies not only provide insights into stoichiometric variations and polymorphism but also into phase transitions, which are critical for understanding material properties and applications (Lemmerer & Fernandes, 2012).

Organic Synthesis and Catalysis

Isonicotinic acid, closely related to the compound , has been used as a dual and biological organocatalyst for the preparation of pyranopyrazoles, showcasing a green, efficient method for synthesizing complex organic molecules under solvent-free conditions. This application highlights the role of isonicotinamide derivatives in facilitating organic reactions, contributing to the field of green chemistry (Zolfigol et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Derivatives of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide have been synthesized and evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in uric acid production. These studies are pivotal in the development of novel therapeutic agents for diseases such as gout, where xanthine oxidase inhibition is a key treatment strategy (Zhang et al., 2017).

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11-14(18)3-2-4-15(11)20-17(21)13-7-8-19-16(9-13)22-10-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWUJURFOAJHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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